molecular formula C20H19ClN2O3S B301087 5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Cat. No. B301087
M. Wt: 402.9 g/mol
InChI Key: DONUJMPKVCNWIX-OUCYFQBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound has been extensively studied for its therapeutic potential in various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been suggested that this compound may induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, it has been reported to possess anti-inflammatory, anti-bacterial, and anti-fungal activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in lab experiments is its potential pharmacological properties. This compound has been extensively studied for its therapeutic potential in various diseases, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and hinder its widespread use in research.

Future Directions

There are several future directions for research on 5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. One potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its mechanism of action in more detail to gain a better understanding of its pharmacological properties. Additionally, further research is needed to explore its potential use in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease.

Synthesis Methods

The synthesis of 5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one involves the condensation reaction of 2-amino-3-ethyl-1,3-thiazolidin-4-one with 5-chloro-2-hydroxybenzaldehyde and 4-ethoxyaniline. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is purified by recrystallization to obtain a pure compound.

Scientific Research Applications

5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-cancer, anti-diabetic, anti-inflammatory, anti-bacterial, and anti-fungal activities. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy.

properties

Product Name

5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Molecular Formula

C20H19ClN2O3S

Molecular Weight

402.9 g/mol

IUPAC Name

(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19ClN2O3S/c1-3-23-19(25)18(12-13-11-14(21)5-10-17(13)24)27-20(23)22-15-6-8-16(9-7-15)26-4-2/h5-12,24H,3-4H2,1-2H3/b18-12-,22-20?

InChI Key

DONUJMPKVCNWIX-OUCYFQBSSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)O)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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